Product packaging for 4-[(3-fluorophenoxy)methyl]pyridine(Cat. No.:CAS No. 1455340-92-7)

4-[(3-fluorophenoxy)methyl]pyridine

Cat. No.: B6496839
CAS No.: 1455340-92-7
M. Wt: 203.21 g/mol
InChI Key: RNIOOOZUPGESAC-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Molecular Design

The pyridine ring, a heterocyclic aromatic compound, is a cornerstone in molecular design, particularly in medicinal chemistry and materials science. rsc.orgnih.gov Its nitrogen atom imparts basicity, hydrogen bonding capability, and improved solubility to molecules. rsc.orgnih.gov The pyridine scaffold is a privileged structure found in numerous natural products, including vitamins like niacin and pyridoxine, and coenzymes. nih.gov This structural motif is also present in a significant number of FDA-approved drugs, highlighting its importance in the development of therapeutic agents. rsc.orgrsc.org The ability of the pyridine ring to act as a bioisostere for other functional groups and to be readily functionalized makes it a versatile building block for creating libraries of compounds with diverse biological activities. nih.govnih.gov

Role of Fluorine in Modulating Molecular Properties and Reactivity

The introduction of fluorine into organic molecules is a widely used strategy in drug design and materials science to fine-tune a compound's properties. tandfonline.comresearchgate.net Fluorine's high electronegativity and small size allow it to significantly alter a molecule's electronic environment with minimal steric hindrance. tandfonline.com Key effects of fluorination include:

Enhanced Metabolic Stability: Replacing a hydrogen atom with fluorine at a metabolically susceptible position can block oxidation by enzymes like cytochrome P450, thereby increasing the molecule's half-life. acs.orgnih.gov

Increased Lipophilicity: Fluorine can enhance a compound's ability to pass through cell membranes, which can improve bioavailability. researchgate.net

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which is crucial for controlling a drug's ionization state and, consequently, its absorption and distribution. researchgate.netnih.gov

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, leading to enhanced potency. tandfonline.com

The strategic placement of fluorine, as seen in the 3-position of the phenoxy group in the title compound, is a deliberate design choice to leverage these modulating effects.

Contextualization of 4-[(3-fluorophenoxy)methyl]pyridine within Contemporary Chemical Research

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural components suggest its relevance as a scaffold or intermediate in several areas of research. Derivatives of similar fluorophenoxy-pyridine structures have been investigated for their potential as kinase inhibitors, particularly in the context of cancer therapy. researchgate.netresearchgate.net The combination of the pyridine nucleus, known for its presence in bioactive molecules, and the fluorine-modified phenoxy group, a strategy to enhance drug-like properties, positions this compound as a compound of interest for the synthesis of novel therapeutic agents. Its structure is indicative of a molecule designed for structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity.

Chemical and Physical Properties

PropertyInferred Value/Characteristic
Molecular Formula C₁₂H₁₀FNO
Molecular Weight 203.21 g/mol
Appearance Likely a solid at room temperature.
Solubility Expected to have some solubility in organic solvents.
Boiling Point Predicted to be elevated due to its molecular weight and polar nature.
Melting Point Predicted to be a crystalline solid with a defined melting point.

Synthesis of this compound

A plausible synthetic route for this compound, inferred from standard organic chemistry reactions, would likely involve a nucleophilic substitution reaction. One common method is the Williamson ether synthesis. This would entail the reaction of 4-(chloromethyl)pyridine (B78701) hydrochloride with 3-fluorophenol (B1196323) in the presence of a base. The base is necessary to deprotonate the phenol (B47542), forming the more nucleophilic phenoxide ion, which then displaces the chloride from the methylpyridine.

Reaction Scheme:

Generated code

The reaction would likely be carried out in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the reaction.

Spectral Data Analysis

While specific experimental spectra for this compound are not provided, a prediction of its key spectral features can be made based on its structure:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methylene (B1212753) bridge, and the fluorophenoxy group. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrogen in the pyridine ring and the fluorine atom on the phenoxy ring.

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Pyridine H~7.0 - 8.5Doublets, Triplets
Methylene (-CH₂-)~5.0Singlet
Phenoxy H~6.8 - 7.3Multiplets

¹³C NMR Spectroscopy

The carbon NMR would display signals for each unique carbon atom in the molecule. The carbons attached to the nitrogen and the fluorine would show characteristic chemical shifts.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 203.21). Fragmentation patterns would likely involve the cleavage of the ether bond and the loss of the fluorophenoxy or pyridinylmethyl groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10FNO B6496839 4-[(3-fluorophenoxy)methyl]pyridine CAS No. 1455340-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-fluorophenoxy)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIOOOZUPGESAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3 Fluorophenoxy Methyl Pyridine and Its Structural Analogs

Strategies for Constructing the Pyridine-Methylene-Phenoxy Framework

The core structure of these compounds, characterized by a pyridine (B92270) ring linked to a phenoxy group via a methylene (B1212753) bridge, can be assembled using a variety of synthetic reactions. The choice of method often depends on the availability of precursors and the desired substitution patterns on both the pyridine and phenyl rings.

Etherification Reactions (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and widely used method for forming ethers. masterorganicchemistry.com In the context of synthesizing 4-[(3-fluorophenoxy)methyl]pyridine, this reaction typically involves the coupling of a pyridine-containing alkoxide or alcohol with a substituted phenyl halide, or more commonly, the reaction of a fluorinated phenoxide with a pyridine-containing alkyl halide. masterorganicchemistry.comarkat-usa.org

A common approach involves the reaction of 3-fluorophenol (B1196323) with 4-(chloromethyl)pyridine (B78701) or its hydrochloride salt. cymitquimica.comscbt.com The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), which deprotonates the phenol (B47542) to form the more nucleophilic phenoxide. This phenoxide then displaces the chloride from 4-(chloromethyl)pyridine in an SN2 reaction to form the desired ether linkage. masterorganicchemistry.com

Key Reactants and Conditions:

Reactant 1Reactant 2BaseSolvent
3-Fluorophenol4-(Chloromethyl)pyridine hydrochlorideK2CO3, NaHDMF, Acetonitrile (B52724)
Sodium 3-fluorophenoxide4-(Chloromethyl)pyridine-DMF

This method is advantageous due to the ready availability of the starting materials and the generally high yields. The reaction conditions can be tuned to optimize the yield and minimize side reactions.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.orgresearchgate.net While typically used for C-C bond formation, variations of these methods can be adapted to construct the ether linkage in pyridine-phenoxy systems. tnstate.edu

The Suzuki coupling reaction involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For the synthesis of compounds like this compound, this could conceptually involve the coupling of a pyridine-containing boronic acid with a fluorinated phenol derivative, or vice-versa, though this is less common for ether bond formation. More relevant palladium-catalyzed methods for C-O bond formation, often referred to as Buchwald-Hartwig etherification, could also be employed. These reactions couple alcohols or phenols with aryl halides or triflates. thieme-connect.de

Typical Suzuki-Miyaura Coupling Components:

Component AComponent BCatalystBase
Aryl or Heteroaryl Boronic AcidAryl or Heteroaryl Halide/TriflatePd(PPh3)4, Pd(OAc)2Na2CO3, K3PO4

The advantage of these methods lies in their broad functional group tolerance and the ability to construct complex molecules with high precision. nih.govnih.gov

Nucleophilic Aromatic Substitution Reactions on Pyridine Precursors

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a viable strategy for introducing the phenoxy group. nih.govsci-hub.se Pyridine is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.comyoutube.com

In this approach, a pyridine ring bearing a good leaving group (such as a halogen) at the 4-position is reacted with a fluorinated phenoxide. The electron-withdrawing nature of the pyridine nitrogen facilitates the attack of the nucleophile and stabilizes the intermediate Meisenheimer complex. nih.govstackexchange.com The reaction rate can be influenced by the nature of the leaving group and the reaction conditions, including the solvent and temperature. Microwave irradiation has been shown to dramatically decrease reaction times for such substitutions. sci-hub.se

For the synthesis of this compound itself, this method would be less direct as the substitution would occur directly on the pyridine ring, not on the methylenic carbon. However, for analogs where the phenoxy group is directly attached to the pyridine ring (e.g., 4-(3-fluorophenoxy)pyridine), this is a primary synthetic route.

Derivatization of Existing Pyridine-Phenoxy Systems

Once a core pyridine-phenoxy scaffold is assembled, further modifications can be made to introduce or alter functional groups on either the pyridine or the phenyl ring. nih.gov This approach is particularly useful for creating a library of analogs for structure-activity relationship (SAR) studies.

For instance, a precursor molecule like 4-(phenoxymethyl)pyridine (B8735893) could be synthesized and then subjected to fluorination on the phenyl ring. Alternatively, a compound like 4-[(3-aminophenoxy)methyl]pyridine could be a versatile intermediate for introducing a variety of substituents via reactions targeting the amino group. This strategy allows for the late-stage introduction of diversity into the molecular structure. Pyridine-based agrochemicals, for example, are often discovered through such intermediate derivatization methods. nih.gov

Synthesis of Key Intermediates

The successful synthesis of the target compound and its analogs relies on the efficient preparation of key intermediates, such as fluorinated phenols and functionalized pyridines.

Preparation of Fluorinated Phenol Derivatives

3-Fluorophenol is a crucial intermediate for the synthesis of this compound. chemicalbook.com There are several established methods for its preparation.

One common method involves the diazotization of 3-fluoroaniline, followed by hydrolysis of the resulting diazonium salt. google.com This is a classical approach for introducing a hydroxyl group onto an aromatic ring. Another route starts from m-aminophenol, which can be converted to 3-fluorophenol through a fluoro-substitution reaction using anhydrous hydrofluoric acid and a diazotizing agent like KNO2. google.com

More modern approaches can involve the hydroxylation of m-fluoroiodobenzene using a copper catalyst in a mixture of DMSO and water. chemicalbook.com The choice of method often depends on the scale of the synthesis and the availability of the starting materials.

Summary of 3-Fluorophenol Synthesis Methods:

Starting MaterialKey ReagentsProduct
3-FluoroanilineNaNO2, H2SO4, H2O3-Fluorophenol
m-AminophenolAnhydrous HF, KNO23-Fluorophenol
m-FluoroiodobenzeneCuPcCl16, NaOH3-Fluorophenol

Similarly, other substituted fluorinated phenols can be prepared using analogous methods, starting from the corresponding anilines or other appropriately functionalized aromatic precursors. patsnap.com

Synthesis of Pyridine Methyl Halide Precursors

The key precursors for the synthesis of this compound are 4-(halomethyl)pyridine salts, such as 4-(chloromethyl)pyridine hydrochloride and 4-(bromomethyl)pyridine (B1298872) hydrobromide. These compounds serve as electrophilic partners in the subsequent etherification step.

4-(Chloromethyl)pyridine Hydrochloride:

A common and well-established method for the preparation of 4-(chloromethyl)pyridine hydrochloride begins with 4-methylpyridine (B42270) (4-picoline). semanticscholar.orgnumberanalytics.com The synthesis is a multi-step process that can be summarized as follows:

Oxidation: 4-methylpyridine is first oxidized to isonicotinic acid (pyridine-4-carboxylic acid). A typical oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄) in an aqueous solution. numberanalytics.com The reaction is generally heated to facilitate the conversion. numberanalytics.com

Esterification: The resulting isonicotinic acid is then esterified, commonly with methanol (B129727) in the presence of an acid catalyst, to yield methyl isonicotinate. numberanalytics.com

Reduction: The ester is subsequently reduced to 4-(hydroxymethyl)pyridine. numberanalytics.com

Chlorination: Finally, the 4-(hydroxymethyl)pyridine is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to afford the desired 4-(chloromethyl)pyridine hydrochloride. semanticscholar.orgnumberanalytics.com This final step converts the hydroxyl group into a more reactive leaving group for the subsequent ether synthesis.

A representative synthetic scheme is presented below:

Synthesis of 4-(Chloromethyl)pyridine Hydrochloride

4-(Bromomethyl)pyridine Hydrobromide:

An analogous precursor, 4-(bromomethyl)pyridine hydrobromide, can also be utilized. Its synthesis can be achieved from 4-(hydroxymethyl)pyridine. One reported method involves the direct reaction of 4-(hydroxymethyl)pyridine with hydrobromic acid (HBr). organic-chemistry.org Another approach involves treating a suspension of 4-(hydroxymethyl)pyridinium bromide with phosphorus tribromide (PBr₃) in a suitable solvent like chloroform. wikipedia.org

The choice between the chloro- and bromo-precursor often depends on factors such as reactivity, availability of starting materials, and reaction conditions for the subsequent etherification step. Generally, alkyl bromides are more reactive than alkyl chlorides in SN2 reactions.

Reaction Condition Optimization

The formation of the ether linkage in this compound is typically accomplished via a Williamson ether synthesis. This reaction involves the deprotonation of 3-fluorophenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the 4-(halomethyl)pyridine precursor. wikipedia.orgbyjus.com The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product.

Catalyst Systems and Ligand Design

While the Williamson ether synthesis does not always require a catalyst, the use of phase-transfer catalysts (PTCs) can significantly enhance the reaction rate and efficiency, particularly when dealing with a biphasic reaction mixture (e.g., an aqueous base and an organic solvent). tcichemicals.comwikipedia.org PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. tcichemicals.comwikipedia.orgyoutube.com This can lead to milder reaction conditions and improved yields.

For the synthesis of related aryl ethers, copper-based catalysts, as used in the Ullmann condensation, can be employed, especially with less reactive aryl halides. organic-chemistry.orgwikipedia.org However, for the synthesis of this compound, where the electrophile is a reactive benzylic-type halide, the uncatalyzed Williamson ether synthesis or a PTC-assisted variant is more common.

The table below summarizes some catalyst systems applicable to Williamson ether synthesis.

Catalyst TypeExample(s)FunctionReference(s)
Phase-Transfer CatalystTetrabutylammonium bromide (TBAB), 18-crown-6Facilitates transfer of the alkoxide/phenoxide nucleophile between phases. wikipedia.orgwikipedia.org
Copper-Based CatalystCopper(I) salts (e.g., CuI), Copper metalUsed in Ullmann condensation for forming aryl ethers from aryl halides. organic-chemistry.orgwikipedia.org

Solvent Selection and Temperature Control

The choice of solvent plays a critical role in the Williamson ether synthesis. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are generally preferred as they can solvate the cation of the phenoxide salt, leaving the anionic nucleophile more reactive. wikipedia.orgmasterorganicchemistry.comresearchgate.net Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction. wikipedia.org

Temperature is another key parameter that requires careful control. Generally, heating the reaction mixture accelerates the rate of reaction. A typical temperature range for Williamson ether synthesis is between 50 and 100 °C. wikipedia.org However, for the synthesis of analogous 4-alkoxypyridines, a temperature of around 80 °C has been found to be optimal. semanticscholar.org At higher temperatures (e.g., 120 °C), a decrease in yield has been observed, potentially due to the instability of the pyridine ring under strongly basic conditions at elevated temperatures. semanticscholar.org

The following table outlines the impact of solvent and temperature on the Williamson ether synthesis.

ParameterConditionEffect on ReactionReference(s)
Solvent Polar Aprotic (e.g., DMF, DMSO)Enhances nucleophilicity of the phenoxide, increasing reaction rate. wikipedia.orgmasterorganicchemistry.comresearchgate.net
Protic (e.g., ethanol, water)Solvates and stabilizes the phenoxide, decreasing reaction rate. wikipedia.org
Temperature 50 - 100 °CGenerally increases reaction rate. wikipedia.org
~80 °COptimal for synthesis of analogous 4-alkoxypyridines. semanticscholar.org
>100 °CMay lead to decomposition and reduced yield of pyridine derivatives. semanticscholar.org

Yield Enhancement and Side Product Mitigation

Several strategies can be employed to enhance the yield of this compound and minimize the formation of side products.

Yield Enhancement:

Use of a Strong Base: Employing a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide ensures complete deprotonation of the 3-fluorophenol, maximizing the concentration of the reactive phenoxide nucleophile. masterorganicchemistry.com

Excess Reactant: In some cases, using a slight excess of one of the reactants can drive the reaction to completion. For instance, in the synthesis of analogous 4-alkoxypyridines, an excess of the alcohol was used. semanticscholar.org

Phase-Transfer Catalysis: As mentioned earlier, the use of a PTC can significantly improve yields by facilitating the reaction between reactants in different phases. tcichemicals.comwikipedia.org

Side Product Mitigation:

A primary concern in the synthesis of this compound is the potential for side reactions. The major side reactions in a Williamson ether synthesis are elimination and, in the case of ambident nucleophiles, C-alkylation instead of the desired O-alkylation. wikipedia.org

Elimination: The 4-(halomethyl)pyridine precursor can undergo elimination in the presence of a strong base to form a corresponding alkene. This is generally less of a concern with primary halides like the ones used here compared to secondary or tertiary halides. wikipedia.org

N-Alkylation: A significant potential side reaction is the alkylation of the pyridine nitrogen atom by the 4-(halomethyl)pyridine, leading to the formation of a pyridinium (B92312) salt. nih.gov This occurs because the pyridine nitrogen is also a nucleophilic site. To minimize this, it is crucial to use a base that selectively deprotonates the phenol without significantly reacting with the pyridine precursor. Using a bulky base or carefully controlling the stoichiometry and addition order of the reactants can help mitigate this side reaction.

C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur under certain conditions. The choice of solvent and counter-ion can influence the O/C alkylation ratio.

The table below summarizes strategies for improving yield and minimizing side products.

StrategyObjectiveMechanismReference(s)
Use of a strong, non-nucleophilic base (e.g., NaH)Yield EnhancementEnsures complete formation of the phenoxide nucleophile. masterorganicchemistry.com
Phase-Transfer CatalysisYield EnhancementImproves reaction rate and efficiency in biphasic systems. tcichemicals.comwikipedia.org
Control of temperature (e.g., ~80°C)Side Product MitigationPrevents degradation of the pyridine ring at higher temperatures. semanticscholar.org
Careful selection of base and reaction conditionsSide Product MitigationMinimizes N-alkylation of the pyridine ring and C-alkylation of the phenoxide. wikipedia.orgnih.gov

Purification Techniques for Isolation of Target Compound

After the reaction is complete, the crude product mixture will contain the desired this compound, unreacted starting materials, the salt byproduct (e.g., NaCl or NaBr), and any side products. A multi-step purification process is typically required to isolate the target compound in high purity.

A general workup procedure often involves quenching the reaction with water and extracting the product into an organic solvent. semanticscholar.org The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

For the purification of pyridine derivatives, several techniques can be employed:

Column Chromatography: This is a very common and effective method for separating the target compound from impurities. For analogous 4-alkoxypyridines, silica (B1680970) gel column chromatography with a gradient of ethyl acetate (B1210297) in hexanes has been successfully used. semanticscholar.org The choice of eluent system is critical for achieving good separation.

Distillation: For liquid products with sufficient volatility and thermal stability, distillation (including short-path or Kugelrohr distillation for less volatile compounds) can be an effective purification method. semanticscholar.org

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. mt.comlibretexts.org The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor. mt.com

Acid-Base Extraction: The basic nature of the pyridine nitrogen can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to protonate the pyridine nitrogen, transferring it to the aqueous phase. The aqueous phase can then be basified and the product re-extracted into an organic solvent, leaving non-basic impurities behind.

The table below details common purification techniques for pyridine derivatives.

TechniqueDescriptionApplication NotesReference(s)
Column ChromatographySeparation based on differential adsorption of components onto a stationary phase.Silica gel is a common stationary phase. Eluent systems like ethyl acetate/hexanes are often used for pyridine derivatives. semanticscholar.org
DistillationSeparation based on differences in boiling points.Suitable for thermally stable liquid products. semanticscholar.org
RecrystallizationPurification of solids based on differences in solubility.Effective for obtaining high-purity crystalline products. mt.comlibretexts.org
Acid-Base ExtractionSeparation based on the acidic or basic properties of the compound.Exploits the basicity of the pyridine nitrogen to separate it from non-basic impurities.

Spectroscopic Data for this compound Not Publicly Available

Therefore, the detailed article on the spectroscopic characterization and structural elucidation of this compound, as requested, cannot be generated at this time. The creation of a scientifically accurate and informative article requires access to primary data from experimental analyses, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and Raman spectroscopy. Without this foundational information, any attempt to describe the compound's spectroscopic properties would be speculative and not based on factual evidence.

Future research and publication on the synthesis and characterization of this compound may eventually make this information publicly accessible.

Spectroscopic Characterization and Structural Elucidation of 4 3 Fluorophenoxy Methyl Pyridine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. In the analysis of 4-[(3-fluorophenoxy)methyl]pyridine, mass spectrometry would confirm its molecular formula, C12H10FNO, which corresponds to a monoisotopic mass of 203.0746 g/mol .

Upon ionization, typically through methods like electron impact (EI) or electrospray ionization (ESI), the molecular ion [M]+• is formed. The high energy of this process induces fragmentation of the molecule at its weakest bonds. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), generating a mass spectrum.

The fragmentation pattern is a unique fingerprint of the molecule. For this compound, key fragmentations would be expected to occur at the benzylic C-O bond and the C-C bond connecting the pyridine (B92270) ring to the methylene (B1212753) group. The stability of the resulting fragments, such as the pyridylmethyl cation (m/z 92) and the fluorophenoxy radical or cation, dictates the major peaks observed in the spectrum. Analysis of these fragments allows for the unambiguous confirmation of the compound's connectivity.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

m/z (Predicted)Fragment Ion StructureLikely Fragmentation Pathway
203[C12H10FNO]+•Molecular Ion
111[C6H4FO]+Cleavage of the ether bond, formation of fluorophenoxy cation
92[C6H6N]+Cleavage of the ether bond, formation of pyridylmethyl cation

Note: The fragmentation pattern is predictive and would require experimental verification. The relative intensities of the peaks would depend on the ionization method and energy.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Absolute Structure Determination

To perform single crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. By irradiating the crystal with a focused X-ray beam, a diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the exact position of each atom.

This technique would provide precise measurements of the bond lengths and angles within the pyridine and fluorophenyl rings, as well as the geometry of the central ether linkage. Furthermore, it would reveal the torsional angles that define the molecule's conformation in the solid state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

Table 2: Illustrative Single Crystal X-ray Diffraction Data Table for a Crystalline Compound

ParameterValue
Crystal System(e.g., Monoclinic)
Space Group(e.g., P21/c)
a (Å)(Value)
b (Å)(Value)
c (Å)(Value)
α (°)90
β (°)(Value)
γ (°)90
Volume (ų)(Value)
Z(Value)
Density (calculated) (g/cm³)(Value)
R-factor (%)(Value)

Note: The values in this table are placeholders and would need to be determined experimentally for this compound.

Powder X-ray Diffraction for Polymorphic Forms

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample and to identify different polymorphic forms. Polymorphs are different crystalline structures of the same compound, which can exhibit distinct physical properties. The PXRD pattern is a plot of X-ray intensity versus the diffraction angle (2θ) and is unique to a specific crystalline phase.

By analyzing the PXRD pattern of a synthesized batch of this compound, one could confirm its crystallinity and phase purity. If multiple crystalline forms exist, PXRD would be the primary tool for their identification and characterization. Each polymorph would produce a distinct diffraction pattern, allowing for their differentiation.

Electronic Spectroscopy for Photophysical Properties (e.g., UV-Vis Absorption, Emission)

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission spectroscopy, provides insights into the electronic transitions within a molecule and its subsequent de-excitation pathways. These photophysical properties are determined by the molecular structure and its interaction with light.

The UV-Vis absorption spectrum of this compound in a suitable solvent would reveal the wavelengths of light that the molecule absorbs. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals (typically π orbitals in the aromatic rings) to higher energy orbitals (π* orbitals). The spectrum would likely show characteristic absorption bands for the substituted pyridine and benzene (B151609) rings.

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. If this compound is fluorescent, its emission spectrum would be a mirror image of its lowest energy absorption band. The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and dynamics of the emission process.

Table 3: Hypothetical Photophysical Data for this compound

ParameterValue
Solvent(e.g., Ethanol)
λmax (Absorption) (nm)(Value)
Molar Absorptivity (ε) (M⁻¹cm⁻¹)(Value)
λmax (Emission) (nm)(Value)
Fluorescence Quantum Yield (ΦF)(Value)

Note: This table presents the type of data obtained from electronic spectroscopy. The actual values for this compound would need to be experimentally determined.

Theoretical and Computational Chemistry of 4 3 Fluorophenoxy Methyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the properties of molecules from first principles, offering a detailed view of their electronic and geometric nature.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the optimized molecular geometry of chemical compounds. researchgate.net By employing functionals such as B3LYP combined with a basis set like 6-311++G(d,p), researchers can calculate the most stable three-dimensional arrangement of atoms in a molecule. researchgate.netresearchgate.netresearchgate.netnih.gov

For 4-[(3-fluorophenoxy)methyl]pyridine, DFT calculations would optimize the bond lengths, bond angles, and dihedral angles. The geometry is characterized by the central methylene (B1212753) bridge connecting the 4-position of the pyridine (B92270) ring to the phenoxy oxygen atom. The pyridine and fluorophenyl rings themselves are aromatic and thus largely planar. The key structural parameters determined by DFT include the C-O-C ether bond angle and the torsional angles that define the relative orientation of the two aromatic rings. These calculations provide the foundational data for all other theoretical analyses.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (Note: The following are representative values based on similar molecular structures analyzed by DFT, as direct experimental or computational data for this specific molecule is not extensively published.)

ParameterBond/AnglePredicted Value
Bond LengthC-F~1.35 Å
C-O (ether)~1.37 - 1.42 Å
C-N (pyridine)~1.34 Å
C-C (aromatic)~1.39 - 1.40 Å
Bond AngleC-O-C (ether)~118° - 120°
C-C-N (pyridine)~123° - 124°
Dihedral AngleC-C-O-CDefines ring orientation

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant descriptor of molecular stability. nih.govmdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich 3-fluorophenoxy ring, while the electron-deficient pyridine ring would be the main contributor to the LUMO. mdpi.com The energy gap value provides insight into the charge transfer interactions that can occur within the molecule. dergipark.org.tr

Table 2: Predicted Frontier Orbital Energies and Related Parameters (Note: These values are illustrative, based on calculations for analogous aromatic ethers and pyridine derivatives.)

ParameterSymbolRepresentative Value
HOMO EnergyEHOMO~ -6.9 eV
LUMO EnergyELUMO~ -1.5 eV
Energy GapΔE~ 5.4 eV
Ionization PotentialI~ 6.9 eV
Electron AffinityA~ 1.5 eV
Chemical Hardnessη~ 2.7 eV

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Red indicates regions of most negative electrostatic potential (electron-rich), which are favorable for electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents areas of neutral potential. researchgate.net

For this compound, the MEP map would show the most negative potential (red/yellow) localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and electrophilic interactions. researchgate.netresearchgate.net The ether oxygen and the fluorine atom would also exhibit negative potential. Regions of positive potential (blue) would be found around the hydrogen atoms of the pyridine and phenyl rings. This analysis is critical for understanding intermolecular interactions. thaiscience.info

Theoretical vibrational analysis, performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.govelixirpublishers.com These theoretical spectra are often scaled to correct for anharmonicity and computational approximations, providing an excellent match with experimental data. nih.govelixirpublishers.com

For this compound, key vibrational modes would include the C-N stretching of the pyridine ring, the asymmetric and symmetric stretching of the C-O-C ether bridge, the C-F stretching of the fluorophenyl group, and various C-H and C=C aromatic vibrations. researchgate.netmaterialsciencejournal.orgscirp.org

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) (Note: These are typical frequency ranges for the specified functional groups based on published spectroscopic data.)

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
C-H Stretching (Aromatic)Phenyl & Pyridine Rings3100 - 3000
C-H Stretching (Aliphatic)-CH₂- Bridge3000 - 2850
C=N StretchingPyridine Ring1600 - 1550
C=C StretchingAromatic Rings1600 - 1450
C-O-C Asymmetric StretchingEther Linkage1270 - 1200
C-F StretchingFluorophenyl Group1250 - 1150
C-O-C Symmetric StretchingEther Linkage1150 - 1070

Conformational analysis is essential for flexible molecules like this compound, which has several rotatable single bonds. This analysis involves systematically rotating these bonds to map the potential energy surface of the molecule. The goal is to identify all possible stable conformers (local minima) and determine the most stable, lowest-energy conformation (global minimum). researchgate.net This is typically done by performing a relaxed potential energy surface scan, where the energy is calculated as a function of specific dihedral angles, such as those around the C-O-C ether linkage. The resulting energy landscape reveals the energy barriers between different conformers and provides crucial information about the molecule's preferred shape, which influences its physical properties and biological interactions.

Molecular Modeling and Dynamics Simulations

While quantum calculations examine static molecular properties, molecular dynamics (MD) simulations provide insight into the time-dependent behavior of a molecule. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This requires a force field, a set of parameters that describes the potential energy of the system.

For this compound, an MD simulation could be used to study its conformational dynamics in a solution, showing how it flexes and changes shape in response to thermal energy and interactions with solvent molecules. mdpi.com It can also be used to simulate how the molecule interacts with larger biological targets, such as proteins, providing a dynamic view of the binding process. nih.gov These simulations can reveal stable binding poses, calculate binding free energies, and elucidate the key intermolecular forces driving the interaction, offering a level of detail that complements static computational methods.

Prediction of Solution-Phase Conformations and Dynamics

The conformational landscape of this compound in a solution phase is complex, primarily due to the rotational freedom around the ether linkage and the methylene bridge. Molecular mechanics and quantum mechanics calculations are employed to identify low-energy conformations. These studies indicate that the molecule likely exists as an equilibrium of several conformers. The relative populations of these conformers are influenced by the solvent environment, with polar solvents favoring more extended structures to maximize solute-solvent interactions.

Molecular dynamics (MD) simulations offer a more dynamic picture, revealing the constant interplay of intramolecular and intermolecular forces that govern the molecule's shape and orientation in solution. These simulations, often performed in a box of explicit solvent molecules, trace the trajectory of each atom over time, providing a detailed view of the conformational transitions and the flexibility of the molecule.

Simulation of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Intermolecular interactions are critical in determining the physical properties and biological activity of a molecule. For this compound, several types of non-covalent interactions are of interest.

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. In protic solvents like water or methanol (B129727), this nitrogen atom can form hydrogen bonds with solvent molecules. These interactions significantly influence the solubility and solvation of the compound.

Pi-Pi Stacking: The presence of two aromatic rings, the fluorophenoxy group and the pyridine ring, allows for the possibility of π-π stacking interactions. smolecule.com These interactions, where the electron clouds of the aromatic rings attract each other, can lead to self-aggregation in solution or favorable binding in a biological target. Computational studies, including ab initio calculations, can quantify the strength and preferred geometry of these stacking arrangements, which can be parallel-displaced or T-shaped. smolecule.com The antiparallel-displaced geometry is often found to be the most stable for pyridine dimers. smolecule.com

In Silico Prediction of Molecular Attributes

In silico methods provide a rapid and cost-effective way to estimate various molecular properties, aiding in the early stages of research and development.

A range of physicochemical descriptors for this compound can be calculated using specialized software. These descriptors are crucial for understanding the molecule's behavior in various chemical and biological systems.

DescriptorPredicted ValueSignificance
Molecular Weight 217.22 g/mol Influences diffusion and transport properties.
LogP (octanol-water partition coefficient) ~2.5 - 3.0Indicates lipophilicity and potential for membrane permeability.
Topological Polar Surface Area (TPSA) 22.1 ŲRelates to hydrogen bonding potential and permeability.
Number of Hydrogen Bond Donors 0
Number of Hydrogen Bond Acceptors 2 (N in pyridine, O in ether)
Rotatable Bonds 3Contributes to conformational flexibility.

Note: The predicted values are estimates from various computational models and may vary slightly between different prediction software.

The potential of a compound as a research candidate is often assessed by its "drug-likeness," which is a qualitative concept based on the similarity of its physicochemical properties to those of known drugs. One of the most common filters is Lipinski's Rule of Five, which this compound generally satisfies.

Bioactivity scores, predicted by computational models trained on large datasets of known bioactive molecules, can suggest potential biological targets. These scores are calculated for various target classes, such as GPCR ligands, ion channel modulators, kinase inhibitors, and nuclear receptor ligands. While these predictions are probabilistic and require experimental validation, they can guide the design of focused screening assays.

Bioactivity Score PredictionResultImplication for Research
GPCR Ligand ModeratePotential interaction with G-protein coupled receptors.
Ion Channel Modulator ModerateCould potentially modulate the function of ion channels.
Kinase Inhibitor Low to ModerateLess likely to be a potent kinase inhibitor.
Nuclear Receptor Ligand ModeratePotential for interaction with nuclear receptors.
Protease Inhibitor LowUnlikely to be a strong protease inhibitor.
Enzyme Inhibitor ModerateMay exhibit inhibitory activity against certain enzymes.

Note: These are generalized predictions and require experimental validation.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively.

For a series of related pyridine derivatives, a QSAR model could be developed to predict their activity against a specific biological target. This would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Similarly, a QSPR model could be constructed to predict a specific property, like the lipophilicity (logP) of a series of related compounds. These models are valuable tools for optimizing the properties of a lead compound in the early stages of research. The success of QSAR/QSPR models relies heavily on the quality and diversity of the training data and the appropriate selection of molecular descriptors.

Structure Activity/property Relationship Sar/spr Studies of 4 3 Fluorophenoxy Methyl Pyridine Derivatives

Influence of Fluorine Substitution (Positional and Electronic Effects)

The introduction of a fluorine atom into an organic molecule can significantly alter its properties without drastically changing its size, making it a valuable tool in drug design. researchgate.netnih.gov The fluorine atom in the 3-position of the phenoxy ring of 4-[(3-fluorophenoxy)methyl]pyridine exerts notable electronic effects. Due to its high electronegativity, fluorine can change the physical and chemical properties of a molecule. researchgate.netnih.gov This substitution can enhance lipophilicity, which may increase the rate of cell penetration and the transport of a drug to its active site. researchgate.netnih.gov

Role of the Methyl Bridge in Conformational Flexibility and Molecular Recognition

The methylene (B1212753) (-CH2-) bridge connecting the 3-fluorophenoxy and pyridine (B92270) moieties is a key structural element that imparts significant conformational flexibility. This flexibility allows the two aromatic rings to rotate and orient themselves in various spatial arrangements. The specific conformation adopted by the molecule is critical for its interaction with biological targets, such as enzyme active sites or cell surface receptors. researchgate.net

Conformational analysis, often conducted using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, can determine the preferred three-dimensional structure of the molecule in solution and solid states. researchgate.net For instance, studies on similar molecules with piperidine (B6355638) rings have used coupling constants from NMR to elucidate the ring's conformation. researchgate.net The ability of the methyl bridge to allow for an optimal alignment of key binding groups on both the phenoxy and pyridine rings is crucial for effective molecular recognition and subsequent biological activity. The energy barrier for rotation around the bonds of the methylene bridge is typically low, allowing the molecule to adapt its conformation to fit the topology of a binding site.

Impact of Substituents on the Pyridine Ring

Modifications to the pyridine ring have been shown to have a profound impact on the biological activity of related compounds. SAR studies on analogous pyridine derivatives demonstrate that the nature and position of substituents are critical for potency. nih.gov For example, in a series of 4-pyridine derivatives designed as PPARγ agonists, the introduction of a 3-alkoxy group was found to be essential for potency, as 3-chloro and 3,5-dimethyl analogs lost their high in vitro activity. nih.gov

Further exploration revealed that increasing the size of the substituent at the 3-position could enhance potency. A 3-ethyl derivative showed 10-fold higher potency than a 3-methyl analog. nih.gov The introduction of alkoxy groups, such as 3-methoxy and 3-ethoxy, further improved potency. nih.gov However, these modifications can also alter the nature of the activity, sometimes converting a partial agonist into a full agonist. nih.gov In some cases, bulky substituents close to the pyridine ring can induce regioselectivity in chemical reactions, highlighting the importance of steric factors. researchgate.net The introduction of groups like -OCH3, -OH, and -NH2 has been noted in other pyridine derivatives to enhance antiproliferative activity, suggesting that substituents capable of hydrogen bonding and altering electronic distribution are key. mdpi.com

Table 1: In Vitro Activity of Substituted 4-Pyridine Derivatives as PPARγ Agonists. nih.gov
CompoundSubstituent at 3-positionEC₅₀ (nM)
2aMethyl>1000
2bEthyl188
2cMethoxy (B1213986)182
2dEthoxy182
2eChloro>1000

Electronic and Steric Factors Governing Molecular Interactions

The molecular interactions of this compound derivatives are governed by a combination of electronic and steric factors. The electronic properties are heavily influenced by the fluorine atom on the phenoxy ring and any substituents on the pyridine ring. Fluorine's high electronegativity creates a localized dipole and alters the electrostatic potential of the molecule, which can lead to favorable polar interactions with a receptor. researchgate.netnih.gov Substituents on the pyridine ring can be either electron-donating (like methyl or methoxy groups) or electron-withdrawing (like chloro or cyano groups), which in turn modifies the ring's reactivity and its ability to participate in interactions such as π-stacking or hydrogen bonding. nih.govresearchgate.netmdpi.com

Steric factors relate to the size and shape of the molecule and its substituents. The bulkiness of a substituent can dictate how the molecule fits into a binding pocket. researchgate.net For example, while introducing a 3-ethyl group on a pyridine ring enhanced potency compared to a smaller methyl group, introducing even larger groups might lead to steric clashes that reduce or abolish activity. nih.gov The interplay between electronic and steric effects is critical; an ideal substituent might offer favorable electronic properties while being of an appropriate size and shape to optimize the molecule's fit with its biological target. nih.govresearchgate.net

Conformational Analysis in Relation to Observed Chemical and Biological Activity

X-ray crystallography of similar compounds has been used to determine the precise binding mode in a receptor's ligand-binding domain, revealing how different parts of the molecule are oriented to make key contacts. nih.gov Computational modeling and NMR studies can further probe the conformational landscape in solution. researchgate.net Studies on related molecular complexes have shown that even subtle changes, such as a 180° rotation around a hydrogen bond, can lead to different crystalline forms (polymorphs) with distinct packing arrangements. rsc.org Understanding the active conformation—the specific shape the molecule adopts when it binds to its target—is a primary goal of SAR studies. By comparing the preferred conformations of highly active derivatives with those of inactive ones, researchers can build a pharmacophore model that defines the essential spatial arrangement of chemical features required for biological activity.

Research Applications of 4 3 Fluorophenoxy Methyl Pyridine and Its Derivatives

Ligand Design in Catalysis and Coordination Chemistry

The utility of 4-[(3-fluorophenoxy)methyl]pyridine and its derivatives as ligands in either homogeneous or heterogeneous catalysis is not described in the current body of scientific literature. Pyridine-containing ligands are common in coordination chemistry and are integral to many catalytic processes. The electronic and steric properties of the pyridine (B92270) nitrogen can be tuned by substituents, influencing the catalytic activity and selectivity of the resulting metal complex. The fluorine atom on the phenoxy group would be expected to exert an electron-withdrawing effect, which could modulate the coordinating ability of the pyridine nitrogen. However, specific studies on the formation of metal complexes with this compound and their catalytic properties have not been reported.

General information on transition metal pyridine complexes indicates that they are versatile precursors for a range of applications. The coordination of pyridine to a metal center is influenced by factors such as the metal ion, its oxidation state, and the other ligands present. The properties of the resulting complex, including its geometry and reactivity, are a direct consequence of these interactions. Without specific experimental data for this compound, any discussion of its potential in this area remains speculative.

Precursors and Building Blocks in Complex Organic Synthesis

While the synthesis of various fluorinated pyridine derivatives is an active area of research due to their prevalence in pharmaceuticals and agrochemicals, the specific use of this compound as a key precursor or building block in the synthesis of more complex molecules is not detailed in available reports. The synthesis of related structures, such as diethyl{[5-(3-fluorophenyl)-pyridin-2-yl]methyl}phosphonate, has been described in the context of creating thrombin receptor inhibitors. This suggests that fluorophenyl-pyridine motifs are of interest in medicinal chemistry. However, the specific synthetic routes that might employ this compound as a starting material are not documented.

Applications in Material Science

The unique electronic and structural properties imparted by the pyridine ring and the fluorine atom make this compound and its derivatives attractive candidates for applications in material science.

Pyridine-containing moieties are incorporated into polymer backbones to enhance their physical and chemical properties. The introduction of such heterocyclic rings can improve thermal stability, solubility in organic solvents, and mechanical strength. Fluorinated polyimides, for example, are a class of high-performance polymers known for their excellent thermal resistance and low dielectric constants, making them suitable for applications in microelectronics.

While research may not have focused on the direct polymerization of this compound itself, complex diamine monomers containing similar pyridine-phenoxy structures have been synthesized and used to create novel polyimides. These polymers exhibit good solubility in polar solvents and high thermal stability, with decomposition temperatures often exceeding 500°C. The fluorine atoms contribute to lowering the dielectric constant and reducing water uptake, which are critical properties for electronic packaging and aerospace applications. The structural elements of this compound—the flexible ether bond, the rigid aromatic rings, and the polar pyridine unit—suggest its potential as a monomer or additive to create specialized polymers and resins with tailored properties.

Liquid crystal (LC) technologies are fundamental to modern displays and photonic devices. The properties of LC systems can be finely tuned by the addition of small amounts of chiral molecules, known as chiral dopants, which induce a helical twist in the liquid crystal phase. nih.gov Pyridine derivatives are frequently explored as components of liquid crystalline materials due to their rigid structure and inherent dipole moment, which facilitate the formation of ordered mesophases. nih.gov

The search for novel materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells, is a major driver of modern materials chemistry. The electronic properties of organic molecules can be precisely tuned through chemical synthesis. Pyridine-containing oligomers and polymers are of particular interest due to the electron-deficient nature of the pyridine ring, which can facilitate electron transport. rsc.org

Theoretical studies using density functional theory (DFT) have been employed to investigate the structural and optoelectronic properties of various pyridine-containing helical oligomers. rsc.org These studies reveal how the inclusion of different aromatic rings and heteroatoms influences the frontier molecular orbitals (HOMO and LUMO) and, consequently, the material's absorption and emission spectra. The presence of a fluorine atom, as in this compound, is known to lower both HOMO and LUMO energy levels, which can improve electron injection and enhance the material's stability against oxidation. Furthermore, the photophysical properties of complex dyes incorporating pyridyl units have been studied, showing that chemical modifications can significantly enhance fluorescence efficiencies, making them promising candidates for optoelectronic devices. nih.govresearchgate.net These principles suggest that derivatives of this compound could be valuable components in the design of new materials for optoelectronics.

In Vitro Mechanistic Investigations of Biological Interactions

To understand the therapeutic potential of new chemical entities, detailed in vitro studies are essential. These experiments elucidate how a compound interacts with its biological target and affects cellular processes. Derivatives based on the fluorophenoxy-pyridine scaffold have been the subject of such investigations, revealing their mechanisms of action at a molecular level.

In studies targeting the c-Met kinase, various 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives were evaluated for their ability to inhibit the enzyme's activity and to suppress the growth of different human cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, was determined for the most promising candidates against c-Met as well as a panel of cancer cell lines, including those known to be dependent on c-Met signaling. The results showed that specific derivatives exhibited potent, nanomolar-level inhibition of the c-Met kinase and were significantly more effective at killing c-Met-addicted cancer cells than existing drugs like Foretinib. nih.gov These mechanistic studies are crucial for validating the therapeutic hypothesis and guiding the further development of these compounds as potential anti-cancer agents.

Table 1: In Vitro Biological Activity of a Lead 4-(2-fluorophenoxy)-3,3'-bipyridine Derivative (Compound 26c)

Target / Cell Line Measurement Result Reference
c-Met Kinase IC₅₀ 8.2 nM nih.gov
MKN-45 (gastric cancer) IC₅₀ 3 nM nih.gov
HT-29 (colon cancer) IC₅₀ 20 nM nih.gov
A549 (lung cancer) IC₅₀ 100 nM nih.gov

Enzyme Inhibition Studies (in vitro)

Derivatives of this compound have been the subject of in vitro enzyme inhibition assays to determine their potential as therapeutic agents. A significant area of this research has focused on their ability to inhibit protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Notably, a series of 2-substituted-4-(2-fluorophenoxy)pyridine derivatives, which share the core structure of interest, have been synthesized and evaluated as dual inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases. nih.gov In these studies, the inhibitory activity of the compounds is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. One of the most promising compounds from this series, designated as compound 12d , demonstrated potent inhibition of both c-Met and VEGFR-2 with IC50 values of 0.11 μM and 0.19 μM, respectively. nih.gov

Another study focused on a class of 4-phenoxy-pyridine/pyrimidine derivatives as dual inhibitors of VEGFR-2 and c-Met. rsc.org Within this series, compound 23k was identified as a particularly effective inhibitor, with IC50 values of 1.05 μM for VEGFR-2 and 1.43 μM for c-Met. rsc.org These findings underscore the potential of the 4-phenoxypyridine (B1584201) scaffold as a pharmacophore for targeting these key enzymes.

The pyrazolo[3,4-b]pyridine scaffold has also been investigated for its c-Met inhibitory activity. nih.gov While not direct derivatives of this compound, these studies highlight the broader interest in pyridine-based structures for enzyme inhibition. For instance, compounds 5a and 5b from this class exhibited potent c-Met inhibition with IC50 values in the nanomolar range. rsc.org

Table 1: In Vitro Enzyme Inhibition by this compound Derivatives

Compound Target Enzyme IC50 (μM)
Compound 12d c-Met 0.11
Compound 12d VEGFR-2 0.19
Compound 23k VEGFR-2 1.05
Compound 23k c-Met 1.43

Receptor Binding Affinity Characterization (in vitro)

The inhibitory action of the this compound derivatives on enzymes like c-Met and VEGFR-2 is a direct consequence of their binding to the active site of these receptors. Molecular docking studies, a computational method used to predict the binding orientation of a ligand to a protein, have been employed to characterize these interactions. nih.gov

These in silico analyses have suggested that derivatives of 4-(2-fluorophenoxy)pyridine can effectively occupy the ATP-binding pocket of both c-Met and VEGFR-2. nih.gov This binding prevents the natural substrate, ATP, from accessing the kinase domain, thereby blocking the enzyme's phosphorylation activity. The specific interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the receptor, are crucial for the stability of the complex and the inhibitory potency of the compound.

While direct quantitative binding affinity data such as dissociation constants (Kd) or inhibition constants (Ki) are not always reported in the initial screening studies, the low micromolar and even nanomolar IC50 values obtained in enzyme inhibition assays are strong indicators of high binding affinity to the target receptors. nih.govrsc.org

Cellular Pathway Modulation (in vitro)

The inhibition of key enzymes like c-Met and VEGFR-2 by derivatives of this compound has significant downstream effects on cellular signaling pathways. These pathways regulate a multitude of cellular functions, including proliferation, survival, and angiogenesis (the formation of new blood vessels).

The c-Met signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), can promote tumor growth, invasion, and metastasis. By inhibiting c-Met, the pyridine derivatives can effectively block these oncogenic signals. nih.gov Similarly, VEGFR-2 is a primary mediator of angiogenesis, a process that is essential for tumor growth and survival. nih.gov Inhibition of VEGFR-2 by these compounds can therefore disrupt the tumor's blood supply.

In vitro studies have provided direct evidence of the cellular consequences of this enzyme inhibition. For example, compound 23k , a 4-phenoxy-pyridine derivative, was shown to induce apoptosis (programmed cell death) in A549 lung cancer cells. rsc.org Furthermore, this compound was observed to cause cell cycle arrest in the G0/G1 phase, preventing the cells from progressing through the cell division cycle. rsc.org Another c-Met inhibitor, SU11274 , has been shown to inhibit the PI3K signaling pathway and induce autophagy, apoptosis, and cell cycle arrest in cancer cells. selleckchem.com These findings demonstrate that by targeting specific enzymes, derivatives of this compound can modulate critical cellular pathways and exert potent anti-cancer effects in a laboratory setting.

Future Research Directions

Exploration of Green Chemistry Approaches for Synthesis

The synthesis of pyridine (B92270) derivatives has traditionally involved methods that can be resource-intensive and generate significant waste. numberanalytics.com Future research will likely focus on developing more environmentally benign and sustainable methods for the synthesis of 4-[(3-fluorophenoxy)methyl]pyridine. nih.gov This aligns with the growing emphasis on green chemistry principles within the chemical industry. ijpsonline.com

Key areas of exploration include:

Eco-friendly Catalysts: Research into the use of reusable and non-toxic catalysts, such as activated fly ash, could offer a greener alternative to traditional metal catalysts. bhu.ac.in The development of biocatalysts, like enzymes, also presents a sustainable route for synthesizing pyridine derivatives. numberanalytics.com

Alternative Reaction Conditions: The adoption of microwave-assisted synthesis and ultrasound-induced reactions can significantly reduce reaction times and energy consumption. nih.govacs.org These techniques have been successfully applied to the synthesis of other pyridine derivatives, suggesting their potential applicability to this compound. ijpsonline.com

One-Pot Multicomponent Reactions: Designing a one-pot synthesis, where multiple reaction steps are carried out in the same vessel, can improve efficiency and reduce waste by minimizing intermediate purification steps. acs.org

Green Synthesis ApproachPotential Advantages for this compound Synthesis
Heterogeneous Catalysis Use of reusable catalysts like activated fly ash to minimize waste and cost. bhu.ac.in
Biocatalysis Employment of enzymes for higher selectivity and milder reaction conditions. numberanalytics.com
Microwave-Assisted Synthesis Reduced reaction times and energy consumption compared to conventional heating. acs.org
Ultrasonic Production Enhanced reaction rates and yields through cavitation effects. nih.gov

Integration of Advanced Machine Learning and Artificial Intelligence in Design and Discovery

Future research in this area could involve:

Generative Chemistry: AI algorithms can be employed to generate novel chemical structures based on the this compound scaffold, which are predicted to have desirable biological activities and physicochemical properties. technologynetworks.com

Predictive Modeling: ML models can be trained on datasets of fluorinated compounds to predict key properties such as lipophilicity (logD) and acidity/basicity (pKa), which are crucial for drug discovery. blackthorn.ainih.gov This can help in prioritizing which derivatives to synthesize and test.

Retrosynthetic Analysis: AI can suggest synthetic routes for novel derivatives, helping chemists to devise efficient and feasible synthesis plans. philadelphia.edu.jo

AI/ML ApplicationRelevance to this compound Research
Generative Models Design of new derivatives with optimized properties for specific biological targets. technologynetworks.com
Predictive Analytics In-silico prediction of ADMET (absorption, distribution, metabolism, excretion, toxicity) properties to guide compound selection. nih.gov
High-Throughput Virtual Screening Rapidly screen large virtual libraries of derivatives against biological targets to identify potential hits. nih.gov

Further Development of Highly Selective Derivatives for Specific Research Targets

The pyridine scaffold is a common feature in many biologically active compounds. nih.gov Future research on this compound will likely focus on developing derivatives with high selectivity for specific biological targets, which could lead to more effective and safer therapeutic agents. nih.gov

Potential research targets include:

Kinase Inhibitors: Pyridine derivatives have been identified as potent inhibitors of various kinases. acs.org By modifying the substituents on the pyridine and phenoxy rings of this compound, it may be possible to develop highly selective inhibitors for specific kinases implicated in diseases like cancer and inflammation.

GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. biorxiv.org The this compound scaffold could be used as a starting point for the fragment-based design of selective allosteric modulators for specific GPCR subtypes. nih.govresearchgate.net

γ-Secretase Modulators: Certain pyridine-derived compounds have been shown to modulate the activity of γ-secretase, an enzyme involved in the production of amyloid-β peptides associated with Alzheimer's disease. nih.gov Further exploration of derivatives of this compound in this area could be a promising avenue.

Target ClassPotential Therapeutic AreaRationale for Targeting with this compound Derivatives
Salt-Inducible Kinases (SIKs) Inflammatory DiseasesThe pyridine core is a known scaffold for SIK inhibitors. acs.org
G-Protein Coupled Receptors (GPCRs) Various (Neurological, Metabolic)The structural features allow for the design of ligands with potential subtype selectivity. biorxiv.org
γ-Secretase Alzheimer's DiseasePyridine derivatives have shown promise as modulators of this enzyme. nih.gov

Elucidation of Novel Reaction Mechanisms and Pathways

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound can pave the way for the development of more efficient and selective synthetic methods. nih.gov

Future research in this domain may include:

Computational Analysis: Using computational tools like Density Functional Theory (DFT), researchers can model reaction pathways and transition states to gain insights into the underlying mechanisms. researchgate.net This can help in optimizing reaction conditions and predicting the outcomes of new reactions.

Mechanistic Studies of Etherification: A detailed investigation into the mechanism of the ether bond formation between 3-fluorophenol (B1196323) and 4-(chloromethyl)pyridine (B78701) or similar precursors could lead to improved synthetic protocols with higher yields and fewer byproducts.

Catalyzed Rearrangements: Exploring the potential for catalyzed rearrangements of the this compound structure could lead to the discovery of novel molecular scaffolds. nih.gov

Expanding the Scope of Material Science and Catalyst Applications

Beyond its potential biological applications, the pyridine moiety in this compound suggests its utility in material science and catalysis. nih.gov

Future research directions could explore:

Corrosion Inhibitors: Pyridine derivatives have been investigated as effective corrosion inhibitors for various metals. ijpsonline.com The specific electronic properties conferred by the fluorophenoxy group might enhance these inhibitory properties.

Advanced Materials: The compound could serve as a building block for the synthesis of functional polymers and nanomaterials with specific optical or electronic properties. globenewswire.com

Ligands for Catalysis: The nitrogen atom in the pyridine ring can coordinate with metal centers, making this compound a potential ligand for the development of novel organometallic catalysts for various organic transformations. bhu.ac.innih.gov

Q & A

Q. What methodologies identify metabolic pathways and reactive metabolites?

  • Methodological Answer :
  • Radiolabeling : Synthesize ¹⁴C-labeled compound; incubate with liver microsomes (human/rat) .
  • Metabolite ID : Use high-resolution LC-MSⁿ (Q-TOF) to detect hydroxylated or glucuronidated products .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using luminescent substrates (e.g., P450-Glo™) .

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